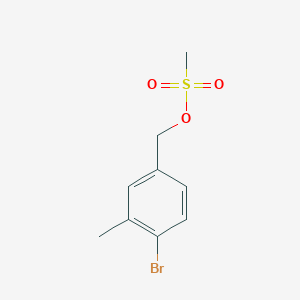

4-Bromo-3-methylbenzyl methanesulfonate

Descripción

4-Bromo-3-methylbenzyl methanesulfonate is an organobromine compound belonging to the methanesulfonate ester family. It features a benzyl group substituted with a bromine atom at the 4-position and a methyl group at the 3-position, combined with a methanesulfonate leaving group. This structure confers unique reactivity, making it valuable in organic synthesis as an alkylating agent or intermediate for coupling reactions.

Propiedades

Fórmula molecular |

C9H11BrO3S |

|---|---|

Peso molecular |

279.15 g/mol |

Nombre IUPAC |

(4-bromo-3-methylphenyl)methyl methanesulfonate |

InChI |

InChI=1S/C9H11BrO3S/c1-7-5-8(3-4-9(7)10)6-13-14(2,11)12/h3-5H,6H2,1-2H3 |

Clave InChI |

UREHNNGWPNYPIU-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C=CC(=C1)COS(=O)(=O)C)Br |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The methanesulfonate group is a common functional moiety in alkylating agents and industrial chemicals. Below is a comparative analysis of 4-bromo-3-methylbenzyl methanesulfonate with three structurally related compounds:

Mechanistic and Toxicological Differences

- DNA Damage Mechanisms: MMS directly alkylates DNA, causing base pair mismatches and strand breaks. At 200 μM, it activates p53 in ~25% of cells, indicating moderate genotoxic potency . 4-Bromo-3-methylbenzyl methanesulfonate likely exhibits slower alkylation kinetics due to steric hindrance from the bromine and methyl groups. Its bromine substituent may also enhance lipophilicity, increasing membrane permeability compared to MMS.

- Toxicokinetics: MMS and benzyl methanesulfonate are metabolized via hydrolysis, yielding methanesulfonic acid and methanol. Lead methanesulfonate poses persistent environmental and occupational hazards due to lead bioaccumulation .

Research Findings

Potency and Dose-Response :

- MMS requires higher concentrations (200 μM) than etoposide (0.3 μM) to achieve equivalent p53 activation, reflecting its lower potency .

- Substituted benzyl methanesulfonates, such as 4-bromo-3-methyl derivatives, are hypothesized to exhibit intermediate potency between MMS and etoposide, though experimental validation is needed.

Industrial Relevance :

- Lead methanesulfonate’s use in electroplating is declining due to toxicity concerns, whereas brominated methanesulfonates remain niche intermediates in specialty chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.